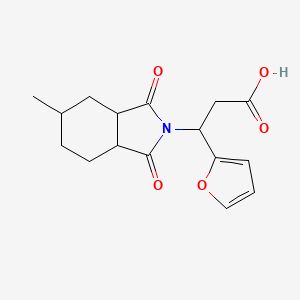
3-Furan-2-yl-3-(5-methyl-1,3-dioxo-octahydro-isoindol-2-yl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(FURAN-2-YL)-3-(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PROPANOIC ACID is a complex organic compound that features a furan ring and an isoindoline moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(FURAN-2-YL)-3-(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PROPANOIC ACID typically involves multi-step organic reactions. A common approach might include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Synthesis of the Isoindoline Moiety: This can be achieved through the reduction of phthalimide derivatives.
Coupling Reactions: The furan and isoindoline units are then coupled through a propanoic acid linker using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various derivatives.
Reduction: The isoindoline moiety can be reduced to form different functional groups.
Substitution: Both the furan and isoindoline rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring might yield furanones, while reduction of the isoindoline moiety could produce amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Pharmacology: Studied for interactions with biological targets, including enzymes and receptors.
Industry
Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(FURAN-2-YL)-3-(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PROPANOIC ACID would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or DNA, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-(FURAN-2-YL)-3-(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PROPANOIC ACID: Lacks the methyl group, which could affect its chemical and biological properties.
3-(THIOPHEN-2-YL)-3-(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PROPANOIC ACID: Contains a thiophene ring instead of a furan ring, potentially altering its reactivity and applications.
Uniqueness
The presence of both the furan and isoindoline moieties in 3-(FURAN-2-YL)-3-(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PROPANOIC ACID makes it unique, as it combines the chemical properties of both rings, potentially leading to novel applications in various fields.
Properties
Molecular Formula |
C16H19NO5 |
|---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
3-(furan-2-yl)-3-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanoic acid |
InChI |
InChI=1S/C16H19NO5/c1-9-4-5-10-11(7-9)16(21)17(15(10)20)12(8-14(18)19)13-3-2-6-22-13/h2-3,6,9-12H,4-5,7-8H2,1H3,(H,18,19) |
InChI Key |
WWVINSFHAZLOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C(CC(=O)O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















